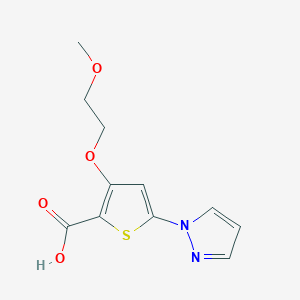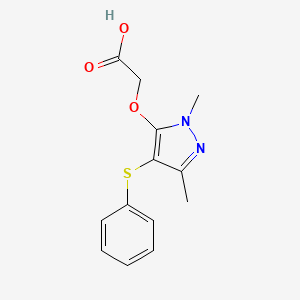![molecular formula C12H9NO4S B11788572 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate benzo[d][1,3]dioxole derivatives.
Amination and Carboxylation: The amino group can be introduced via nucleophilic substitution, and the carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and benzo[d][1,3]dioxole derivatives.
Applications De Recherche Scientifique
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or proteases involved in disease pathways.
Material Science: In organic electronics, it may function as a charge carrier or light-emitting material, with its electronic properties influenced by the conjugation and substituents on the thiophene and benzo[d][1,3]dioxole rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-carboxythiophene: Lacks the benzo[d][1,3]dioxole moiety, resulting in different electronic and biological properties.
4-(Benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid:
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C12H9NO4S |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c13-11-10(12(14)15)7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5,13H2,(H,14,15) |
Clé InChI |
APKXFDAHQYKMPJ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=C3C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)




![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)

![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)




